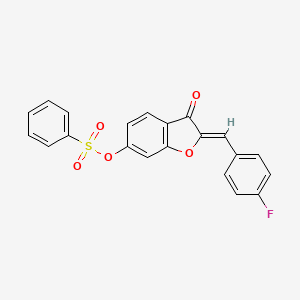![molecular formula C23H17FN4O B2568351 6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1359383-97-3](/img/structure/B2568351.png)
6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” is a chemical compound that belongs to the class of quinazoline derivatives . Quinazoline derivatives have been widely studied for their potential biological activities, including anticancer, antiviral, and antimicrobial effects .
Applications De Recherche Scientifique
Synthesis and Binding Activity
The compound 6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one belongs to a class of compounds investigated for their affinity to benzodiazepine receptors. Research into tricyclic heterocycles related to this compound has demonstrated significant activity towards the benzodiazepine receptor, indicating potential for therapeutic applications in neurological disorders. For instance, analogs have been prepared to evaluate the importance of substituents and ring substitution in modulating activity, leading to the discovery of potent benzodiazepine antagonists in rat models (Francis et al., 1991).
Anticonvulsant Activity
Derivatives of triazoloquinazolines have been synthesized and tested for anticonvulsant activities, demonstrating the versatility of this scaffold in drug discovery. For example, certain derivatives were synthesized and evaluated using the maximal electroshock test and pentylenetetrazol test, revealing compounds with significant anticonvulsant properties. This suggests the potential of these derivatives in treating seizure disorders (Xie et al., 2005).
Anticancer Activity
The anticancer potential of triazoloquinazoline derivatives has been explored through the synthesis of new series targeting structural requirements essential for anticancer activity. Some derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the therapeutic potential of these compounds in oncology (Reddy et al., 2015).
Antibacterial and Antimicrobial Activities
Novel quinazolinone derivatives incorporating triazolo and thiadiazole moieties have been synthesized and evaluated for their antimicrobial activities. These compounds have shown potent activity against various phytopathogenic bacteria, indicating their potential use in agricultural applications to combat plant diseases (Lv et al., 2017).
Synthesis Methodologies
Innovative synthesis methods have been developed for triazoloquinazolines and related compounds, contributing to the advancement of chemical synthesis techniques. These methods provide efficient routes to complex heterocyclic structures, demonstrating the compound's role in enhancing synthetic chemistry research (Mousavi et al., 2015).
Mécanisme D'action
Orientations Futures
The potential of quinazoline derivatives, including “6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one”, in the development of new antitubercular and anti-HIV agents has been suggested . Further optimization and development of these compounds could lead to promising antimicrobial, antitubercular, and anti-HIV activities .
Propriétés
IUPAC Name |
6-[(2-fluorophenyl)methyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O/c1-15-10-12-16(13-11-15)21-25-22-18-7-3-5-9-20(18)27(23(29)28(22)26-21)14-17-6-2-4-8-19(17)24/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHPFHCTZLRGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

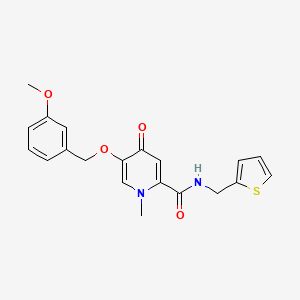

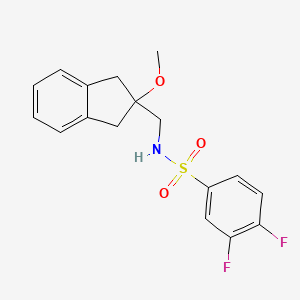
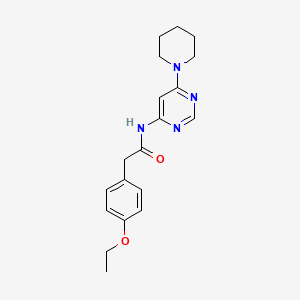
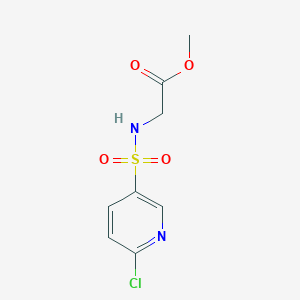
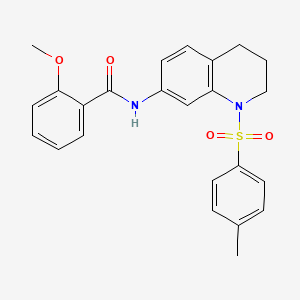
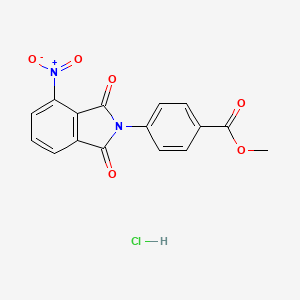
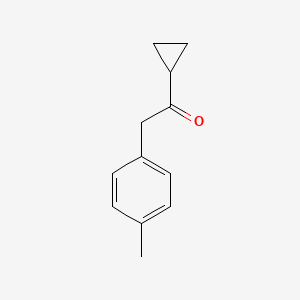

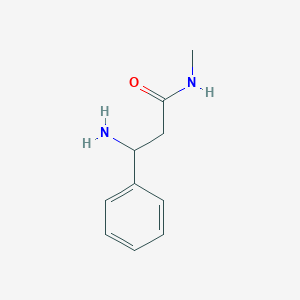
![N-(3,4-dimethoxybenzyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2568286.png)
![6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2568287.png)
![3-(Pyridin-4-yloxymethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2568288.png)
